molecular formula C10H15BrN2S B2553316 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine CAS No. 414883-01-5

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine

Cat. No. B2553316
M. Wt: 275.21
InChI Key: ICTSOUROTZTVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine" is a derivative of thiophene and piperazine, which are heterocyclic compounds. Thiophene is a five-membered aromatic ring with one sulfur atom, and piperazine is a six-membered ring containing two nitrogen atoms. The compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution, intramolecular dehydration, and cyclization. For instance, a nucleophilic substitution reaction was used to synthesize 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine was reacted with a 2-bromo analogue . Similarly, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride involved α-bromination and amination of 4-methylbenzoic acid . These methods could potentially be adapted for the synthesis of "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined to confirm the predicted structure from chemical and spectral analysis . These techniques could be employed to analyze the molecular structure of "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine."

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes their ability to undergo further functionalization. For instance, the synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol involved the reaction with different primary and secondary amines in the presence of formaldehyde . This indicates that the compound "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine" could also be a precursor for the synthesis of various derivatives through similar Mannich reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-releasing groups on the arylpiperazine moiety affects the activity of the compounds as allosteric enhancers of the A1 adenosine receptor . The physical properties such as melting points and solubility are typically characterized during the synthesis process, as seen in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride . These properties would be important to determine for "1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine" as well.

Scientific Research Applications

DNA Minor Groove Binding

  • Hoechst 33258 and its analogues, which include piperazine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. These compounds have been utilized in plant cell biology for chromosome and nuclear staining, flow cytometry analysis, and as models for investigating DNA sequence recognition and binding, highlighting their importance in genetic research and drug design (Issar & Kakkar, 2013).

Neuropharmacological Research

  • Arylpiperazine derivatives have been investigated for their potential in treating neurological disorders. For instance, the compound AR-A000002, a selective 5-HT1B antagonist, has shown anxiolytic and antidepressant potential in various animal models, demonstrating the utility of piperazine derivatives in developing treatments for anxiety and affective disorders (Hudzik et al., 2003).

Atypical Antipsychotic Activity

  • JL13, a pyridobenzoxazepine compound with a piperazine moiety, has been identified as having potential atypical antipsychotic activity. It shares similarities with clozapine in its pharmacological profile but without inducing significant motor side effects, offering a promising avenue for the development of new antipsychotic medications (Bruhwyler et al., 1997).

Medicinal Chemistry

  • N-phenylpiperazine subunits are highlighted for their versatility in medicinal chemistry, especially in CNS disorders. Recent patents and research suggest these compounds have broad therapeutic potential beyond CNS applications, indicating a rich field for future research and drug development (Maia et al., 2012).

Safety And Hazards

This compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSOUROTZTVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.